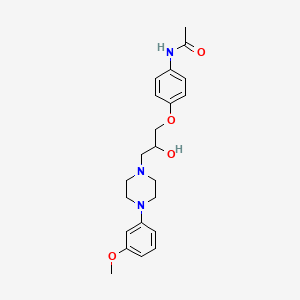

N-(4-(2-Hydroxy-3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide

Description

N-(4-(2-Hydroxy-3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide is a synthetic acetamide derivative featuring a hydroxypropoxy linker connecting a phenyl group to a piperazine ring substituted with a 3-methoxyphenyl moiety. This compound is structurally characterized by:

Properties

CAS No. |

47633-31-8 |

|---|---|

Molecular Formula |

C22H29N3O4 |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

N-[4-[2-hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide |

InChI |

InChI=1S/C22H29N3O4/c1-17(26)23-18-6-8-21(9-7-18)29-16-20(27)15-24-10-12-25(13-11-24)19-4-3-5-22(14-19)28-2/h3-9,14,20,27H,10-13,15-16H2,1-2H3,(H,23,26) |

InChI Key |

QTFUTODOMLWXOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-(4-(2-HYDROXY-3-(4-(3-METHOXYPHENYL)-(PIPERAZIN-1-YL))PROPOXY)PHENYL)- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group and the hydroxypropoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-(4-(2-HYDROXY-3-(4-(3-METHOXYPHENYL)-(PIPERAZIN-1-YL))PROPOXY)PHENYL)- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Pharmacological Applications

-

Dopamine Receptor Modulation

- This compound has been studied for its selective antagonistic properties on dopamine receptors, particularly the D3 receptor. Research indicates that compounds with similar structures can modulate dopaminergic pathways, which are crucial in treating conditions such as schizophrenia and addiction .

- A study highlighted the importance of structural modifications in enhancing the selectivity and efficacy of D3 receptor antagonists, suggesting that N-(4-(2-Hydroxy-3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide could be a candidate for further investigation in this area .

- Antidepressant Activity

- Neuroprotective Effects

Case Studies

- Study on D3 Receptor Affinity : A notable study investigated the structure-activity relationship (SAR) of various piperazine derivatives, including this compound. The results indicated enhanced binding affinity to the D3 receptor compared to other derivatives, suggesting its potential as a therapeutic agent in treating dopaminergic dysfunctions .

- Behavioral Studies : In behavioral pharmacology studies, compounds similar to this compound have been tested for their effects on anxiety and depression-like behaviors in animal models. These studies showed promise in reducing anxiety levels, supporting the hypothesis of its antidepressant potential .

Summary

This compound presents a multifaceted profile with potential applications in neuropharmacology, particularly concerning dopamine modulation and antidepressant effects. Ongoing research is essential to fully elucidate its mechanisms and therapeutic viability.

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(4-(2-HYDROXY-3-(4-(3-METHOXYPHENYL)-(PIPERAZIN-1-YL))PROPOXY)PHENYL)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the piperazine ring or phenyl groups, leading to differences in physicochemical properties and bioactivity. Key comparisons include:

Positional Isomers: 3-Methoxy vs. 4-Methoxy Substitution

- N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide (CAS: 32151-76-1)

- Structural Difference : 4-Methoxyphenyl group on piperazine.

- Physicochemical Properties :

- PSA: 74.27

- Density: 1.209 g/cm³

- Boiling Point: 652.9°C .

Phenyl-Substituted Analogs

- N-[4-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy]phenyl]acetamide (CAS: 47553-76-4)

- Structural Difference : Phenyl group replaces methoxyphenyl.

- Physicochemical Properties :

- Molecular Weight: 369.46 g/mol

- Density: 1.206 g/cm³

- Melting Point: 160°C .

Sulfonyl-Modified Piperazine Analogs

- N-[4-(2-Hydroxy-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propoxy)phenyl]acetamide (CAS: 111752-50-2)

- Structural Difference : 4-Methylphenylsulfonyl group on piperazine.

- Physicochemical Properties :

- Molecular Weight: 447.55 g/mol

- Increased PSA due to sulfonyl group .

- Impact : Sulfonyl groups enhance metabolic stability and may confer selectivity for sulfonylurea receptor subtypes.

Atenolol (Beta-Blocker)

- Systematic Name: (RS)-2-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide Structural Difference: Isopropylamine replaces piperazine. Pharmacological Activity: Selective β1-adrenergic receptor antagonist . Impact: The absence of piperazine reduces CNS penetration, highlighting the importance of the piperazine ring in neuroactive compounds.

Ciproxifan (H3 Receptor Antagonist)

- Structure : Cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy)phenyl)ketone

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

*Estimated based on structural similarity.

Table 2: Pharmacological Activities of Related Compounds

Biological Activity

N-(4-(2-Hydroxy-3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the field of pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C22H28N2O4

The structure features a piperazine ring, which is known for its role in various pharmacological activities, and a methoxyphenyl group that may contribute to its lipophilicity and receptor interactions.

Research indicates that this compound primarily acts as a selective agonist for serotonin receptors, particularly the 5-HT1A receptor. The interaction with these receptors is crucial for modulating neurotransmission in the central nervous system (CNS), which may lead to anxiolytic and antidepressant effects.

Key Findings from Recent Studies

- Serotonergic Activity : The compound has been shown to enhance serotonergic neurotransmission, which is linked to mood regulation and anxiety relief. Studies have reported that compounds with similar structures exhibit significant binding affinity to the 5-HT1A receptor, suggesting a promising therapeutic profile for mood disorders .

- Neuroprotective Effects : In vitro studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering benefits in neurodegenerative diseases .

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in various models, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Anxiety and Depression Model

A study involving animal models of anxiety and depression showed that administration of this compound resulted in significant reductions in anxiety-like behaviors. The behavioral tests used included the Elevated Plus Maze (EPM) and the Forced Swim Test (FST), indicating its potential as an anxiolytic agent .

Case Study 2: Neuroprotection in Stroke Models

In a stroke model, the compound was evaluated for its neuroprotective effects. Results indicated that treatment with this compound led to reduced infarct size and improved neurological scores compared to control groups, suggesting its potential utility in acute ischemic conditions .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.